3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine
Description
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMSHLQPFKLVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Bromo-5-methylpyridine-1-oxide
- Starting material: 2-bromo-5-methylpyridine
- Reagent: m-Chloroperbenzoic acid (oxidizing agent)
- Conditions: Standard oxidation to convert pyridine to pyridine-N-oxide
- Outcome: Formation of 2-bromo-5-methylpyridine-1-oxide as a key intermediate
Nitration to 2-Bromo-5-methyl-4-nitropyridine-1-oxide
- Starting material: 2-bromo-5-methylpyridine-1-oxide
- Reagents: Fuming nitric acid in concentrated sulfuric acid
- Conditions: Dropwise addition at 60 °C, stirring at 90 °C for 1 hour
- Workup: Quenching with ice water, extraction with ethyl acetate, washing, drying, and concentration
- Product: 2-bromo-5-methyl-4-nitropyridine-1-oxide as a yellow solid
Formation of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
- Starting material: 2-bromo-5-methyl-4-nitropyridine-1-oxide
- Reagents: N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide
- Conditions: Stirring at 120 °C for 4 hours
- Isolation: Cooling to 0 °C and filtration
- Product: Black solid vinyl intermediate
Cyclization to 6-Bromo-1H-pyrrolo[3,2-C]pyridine
- Starting material: (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
- Reagents: Iron powder and acetic acid
- Conditions: Stirring at 100 °C for 5 hours
- Workup: Filtration, concentration, pH adjustment to 8 with sodium carbonate, extraction with ethyl acetate, drying, and chromatography
- Product: 6-bromo-1H-pyrrolo[3,2-C]pyridine as a white solid
Amination at the 4-Position
While the above steps provide the pyrrolo[3,2-C]pyridine core with a bromine substituent, introduction of the amino group at the 4-position (to yield 3-bromo-1H-pyrrolo[3,2-C]pyridin-4-amine) typically involves palladium-mediated amination or nucleophilic aromatic substitution reactions. Specific methods include:
- Palladium-catalyzed amination using ammonia or amine sources
- Protection/deprotection strategies to improve yields and selectivity
- Use of suitable ligands and bases to facilitate the amination step
Representative Reaction Scheme Summary
| Step | Starting Material | Reagents & Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | 2-Bromo-5-methylpyridine | m-Chloroperbenzoic acid, oxidation | 2-Bromo-5-methylpyridine-1-oxide | Commercially available intermediate |
| 2 | 2-Bromo-5-methylpyridine-1-oxide | Fuming HNO3/H2SO4, 60–90 °C | 2-Bromo-5-methyl-4-nitropyridine-1-oxide | Yellow solid |
| 3 | Above nitro compound | N,N-Dimethylformamide dimethyl acetal, 120 °C | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Black solid |
| 4 | Vinyl intermediate | Fe powder, AcOH, 100 °C | 6-Bromo-1H-pyrrolo[3,2-C]pyridine | White solid, purified by chromatography |
| 5 | 6-Bromo-pyrrolopyridine core | Pd-catalyzed amination (various protocols) | This compound | Requires optimization |
Additional Notes on Synthetic Optimization and Variations
- Microwave-assisted reactions: Some steps, especially palladium-catalyzed couplings, benefit from microwave irradiation to reduce reaction times and improve yields.
- Protecting groups: Boc protection on nitrogen atoms is used to improve selectivity and yield in multi-step syntheses.
- Catalysts and ligands: Palladium catalysts such as Pd(PPh3)4 are commonly employed with bases like potassium carbonate in dioxane/water mixtures.
- Purification: Silica gel chromatography with mixtures of hexane and ethyl acetate is standard for isolating intermediates and final products.
Summary of Key Research Findings
- The oxidation and nitration steps are critical for introducing the nitro group at the 4-position of the pyridine ring, which is later transformed into the amino group.
- The vinyl intermediate formed by reaction with N,N-dimethylformamide dimethyl acetal is essential for cyclization to the fused pyrrolo[3,2-C]pyridine system.
- Iron powder in acetic acid effectively reduces the nitro group and promotes cyclization to the pyrrolopyridine core.
- Palladium-catalyzed amination methods allow for the introduction of the amino group at the 4-position, completing the synthesis of this compound.
- Microwave-assisted protocols and protecting group strategies enhance reaction efficiency and product purity.
This comprehensive synthesis approach, supported by detailed experimental procedures and optimization strategies, provides a reliable framework for preparing this compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer properties. Notably, compounds designed based on this scaffold have shown promising results as colchicine-binding site inhibitors (CBSIs). For instance:
- In vitro Studies : A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their antiproliferative activities against various cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The compound with the strongest activity exhibited IC50 values ranging from 0.12 to 0.21 μM across these cell lines .
Several case studies have documented the efficacy of pyrrolo[3,2-c]pyridine derivatives in preclinical models:
- Study on CBSIs : A study focused on synthesizing new CBSIs based on the pyrrolo[3,2-c]pyridine scaffold demonstrated that these compounds could effectively inhibit tumor growth in xenograft models, leading to a decrease in tumor size and improved survival rates in treated animals .
- Cell Cycle Analysis : In-depth analyses revealed that treatment with these compounds led to cell cycle arrest at the G2/M phase and increased apoptosis in cancer cells, indicating a dual mechanism of action that could enhance their therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Key Observations :
- Positional Isomerism : The 3-bromo vs. 6-bromo isomers (e.g., vs. ) exhibit identical molecular weights but distinct electronic profiles due to nitrogen arrangement. The [3,2-c] vs. [2,3-b] ring systems influence reactivity in cross-coupling reactions.
- Ring System Variations: Replacing the pyrrole ring with thiophene (as in 2-bromothieno[3,2-c]pyridin-4-amine) enhances kinase inhibition (e.g., BTK IC₅₀ = 12.8 nM) .
- Impact of Bromine: Bromination increases molecular weight by ~79.9 g/mol compared to the non-brominated analog ().
Functionalized Derivatives
Key Observations :
Key Observations :
- The main compound is more commercially accessible than thieno analogs, reflecting its broader utility in medicinal chemistry .
- Isomers like 6-bromo derivatives are less commonly stocked, indicating niche applications .
Biological Activity
3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolo[3,2-C]pyridine framework with a bromine atom at the 3-position and an amino group at the 4-position. Its molecular formula is with a molecular weight of approximately 197.03 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic modifications that can lead to derivatives with improved biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in critical cellular processes:
- Kinase Inhibition : This compound has been shown to inhibit several kinases, which play essential roles in cellular signaling pathways. By blocking these kinases, it can disrupt phosphorylation processes that are vital for cell proliferation and survival.
- Colchicine-Binding Site Interaction : Research indicates that derivatives of this compound may act on colchicine-binding sites, influencing microtubule dynamics crucial for cell division and signaling .
Anticancer Properties
Numerous studies have highlighted the potential anticancer effects of this compound:
- Cytotoxicity : In vitro assays have demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The compound's ability to inhibit specific kinases involved in tumor growth contributes to its anticancer properties .
- Mechanistic Studies : Detailed investigations reveal that the compound's inhibition of kinase activity leads to altered signaling pathways associated with cancer cell survival and proliferation. For example, it has been noted to affect apoptosis-related signaling cascades .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Inhibition of Mycobacterial Growth : It has been evaluated for its efficacy against Mycobacterium tuberculosis, showing significant inhibitory effects at certain concentrations. The minimum inhibitory concentration (MIC) values suggest potential as a therapeutic agent against tuberculosis .
Case Studies and Research Findings
Notable Research Examples
- Anticancer Activity : A study reported that derivatives of this compound exhibited IC50 values in the range of 4.5–9.5 µM against ovarian cancer cells, indicating strong potential for further development as anticancer agents .
- Antimycobacterial Activity : In vitro testing showed that certain derivatives effectively inhibited the InhA enzyme critical for mycobacterial survival, with promising MIC values indicating their potential as new anti-tubercular agents .
Q & A
Basic: What are the common synthetic routes for 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves palladium-catalyzed cross-coupling or halogenation of pyrrolopyridine precursors. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature) . Intermediate characterization relies on:
- TLC to monitor reaction progress (e.g., Rf 0.61 in CHCl3/CH3OH, 10:1) .
- 1H NMR for structural confirmation (e.g., δ 8.29 ppm for aromatic protons) .
- Elemental analysis to verify purity (e.g., C, H, N, Br content within ±0.4% of theoretical values) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : Assigns substituent positions (e.g., aromatic protons at δ 6.27–8.29 ppm) .
- LCMS/HRMS : Confirms molecular weight (e.g., ESIMS m/z 311.1 for related analogs) .
- HPLC : Assesses purity (e.g., >95% purity for biological testing) .
- UV-Vis Spectroscopy : Identifies π→π* transitions (e.g., λmax 232–282 nm in pH-dependent studies) .
Advanced: How can structural modifications optimize kinase inhibitory activity in analogs?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Core Scaffold : The thieno[3,2-c]pyridin-4-amine framework enhances BTK inhibition (IC50 < 100 nM for compound 14g) .
- Substituent Effects : Bromine at the 3-position improves target binding, while bulky groups at the 4-amine reduce off-target interactions .
- Bioisosteric Replacement : Replacing bromine with chloro or iodo groups alters potency; e.g., 5-bromo analogs show higher adenosine kinase inhibition .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Varying ATP concentrations (e.g., 10 μM vs. 100 μM) in kinase assays .
- Cell Line Variability : Differences in BTK expression levels across cancer models .
- Solubility Factors : Use of DMSO vs. aqueous buffers affects compound bioavailability .
Resolution Strategy : Standardize assay protocols (e.g., fixed ATP concentration) and validate in multiple cell lines.
Advanced: What strategies improve regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
Regioselectivity challenges arise during Suzuki-Miyaura or Buchwald-Hartwig couplings. Mitigation includes:
- Catalyst Screening : Pd(OAc)₂/XPhos systems favor C3 coupling over C5 .
- Protecting Groups : Temporary Boc protection of the 4-amine directs reactivity to the bromine site .
- Solvent Optimization : DMF/H₂O mixtures enhance selectivity for heteroaromatic systems .
Basic: How does the compound’s reactivity compare to non-brominated analogs in nucleophilic substitutions?
Methodological Answer:
The 3-bromo substituent:
- Enhances Electrophilicity : Facilitates SNAr reactions at the 3-position (e.g., with amines or thiols) .
- Reduces Ring Stability : Increases susceptibility to hydrolysis under basic conditions (pH > 10) .
- Comparative Data : Non-brominated analogs show slower reaction kinetics (e.g., t1/2 > 24 hrs vs. 6 hrs for brominated derivatives) .
Advanced: What computational methods support the design of derivatives for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
